Methyl 2-chloroquinazoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloroquinazoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJJYZRHYQSTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725521 | |
| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-22-7 | |
| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Reaction with Substituted Anthranilates
The Gould-Jacobs reaction remains the most widely employed method for constructing the quinazoline ring system. This one-pot condensation involves heating methyl 5-amino-2-chlorobenzoate with formamidine acetate in acetic acid at 120–140°C for 6–8 hours. The reaction proceeds via intramolecular cyclization, with the amino group attacking the electrophilic carbon of the formamidine to form the pyrimidine ring.
Key parameters:
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Temperature : Yields drop below 70% at temperatures <110°C due to incomplete ring closure.
-
Catalyst : Addition of 5 mol% ZnCl₂ increases yield from 68% to 85% by stabilizing the transition state.
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Solvent : Acetic acid outperforms DMF or toluene, likely due to its ability to protonate intermediate species.
Table 1 : Optimization of Gould-Jacobs Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80–160 | 130 | 85 |
| Reaction Time (h) | 4–12 | 7 | 87 |
| Formamidine Equiv. | 1.0–2.5 | 1.8 | 89 |
Post-reaction workup involves neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol/water (3:1). Purity ≥98% is achievable as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chlorination Methodologies for 2-Substitution
POCl₃-Mediated Direct Chlorination
Phosphorus oxychloride (POCl₃) efficiently introduces chlorine at the 2-position of quinazoline-5-carboxylates. In a representative procedure, methyl quinazoline-5-carboxylate (1.0 equiv) is refluxed with POCl₃ (5.0 equiv) and N,N-diethylaniline (2.5 equiv) in anhydrous dichloroethane for 4 hours. The reaction mechanism involves:
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Formation of a chlorophosphorane intermediate at the pyrimidine nitrogen.
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Nucleophilic attack by chloride ion at the electron-deficient C2 position.
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Elimination of HPO₃Cl⁻ to regenerate aromaticity.
Critical Considerations :
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Stoichiometry : Excess POCl₃ (>4 equiv) leads to over-chlorination at C4 (up to 15% 2,4-dichloro byproduct).
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Temperature : Reactions below 80°C result in incomplete conversion (<50%), while temperatures >120°C promote ester group hydrolysis.
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Workup : Quenching with ice water followed by extraction with CH₂Cl₂ minimizes decomposition.
Table 2 : Chlorination Efficiency Under Varied Conditions
| POCl₃ (equiv) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (2-Cl:4-Cl) |
|---|---|---|---|---|
| 3.0 | 80 | 6 | 72 | 8:1 |
| 5.0 | 110 | 4 | 98 | 12:1 |
| 7.0 | 110 | 4 | 99 | 9:1 |
Functional Group Interconversion Approaches
Esterification of 2-Chloroquinazoline-5-Carboxylic Acid
For laboratories lacking direct access to methyl 2-chloroquinazoline-5-carboxylate, esterification of the corresponding carboxylic acid offers a viable alternative. The acid (1.0 equiv) is refluxed with methanol (10 equiv) in the presence of H₂SO₄ (0.1 equiv) for 12 hours. Key advantages include:
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Cost Efficiency : 2-Chloroquinazoline-5-carboxylic acid is 40% cheaper than the ester in bulk quantities.
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Purity Control : Residual acid is easily removed by aqueous NaHCO₃ wash.
Limitations :
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Prolonged reaction times (>15 h) lead to demethylation (up to 8% byproduct).
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Incompatible with acid-sensitive substituents.
Industrial-Scale Production Challenges
Continuous Flow Reactor Optimization
Recent advances in continuous flow technology address batch process limitations:
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Residence Time : 14 minutes in a microreactor vs. 4 hours in batch (30°C temperature gradient).
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Byproduct Reduction : 2,4-Dichloro impurity reduced from 5% to <1%.
Table 3 : Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 4 h | 14 min |
| POCl₃ Consumption | 5.0 equiv | 3.2 equiv |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
Analytical Characterization Standards
Spectroscopic Fingerprinting
Authentic samples exhibit consistent spectral profiles:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-5-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
Methyl 2-chloroquinazoline-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 2-chloroquinazoline-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Key Structural Features :
- Oxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom.
- Substituents : Chlorine (electron-withdrawing) at C2 and a methyl ester (electron-withdrawing) at C3.
- SMILES :
COC(=O)C1=CN=C(O1)Cl().
Structural Analogs and Similarity Scores
The table below compares Methyl 2-chlorooxazole-5-carboxylate with structurally related compounds, including thiazole, oxazole, and benzoate derivatives. Similarity scores (0–1 scale) are derived from structural overlap algorithms ():
Key Differences and Implications
Heterocyclic Core Variations
- Oxazole vs. Thiazole :
- Oxazole (O, N) is more electron-rich than thiazole (S, N), influencing reactivity in electrophilic substitution. Thiazole’s sulfur atom enhances stability but reduces aromaticity compared to oxazole .
- Example: Methyl 5-chlorothiazole-4-carboxylate (similarity 0.90) shares functional groups but exhibits distinct electronic properties due to sulfur .
Substituent Positioning
- Chlorine Position :
- Ester Group :
Functional Group Modifications
- Formyl vs. Ester Groups :
Physicochemical Properties (Inferred)
Biological Activity
Methyl 2-chloroquinazoline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinazoline core, which is known for its pharmacological significance. The presence of the chlorine atom at the 2-position and the carboxylate group at the 5-position enhances its reactivity and biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Quinazoline derivatives are known to exhibit antiproliferative effects by inhibiting cell growth through several biochemical pathways:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
- Inhibition of Kinases : Quinazoline derivatives often inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, which is a critical mechanism for their anticancer activity .
Anticancer Activity
This compound has demonstrated significant anticancer activity across various cancer cell lines. Below is a summary of its effects based on recent studies:
Case Studies
- HepG2 Cell Line : In studies involving HepG2 cells, this compound exhibited an IC50 value of 6.4 µM, indicating potent cytotoxicity compared to gefitinib, a known anticancer agent .
- Morphological Changes : Treatment with this compound led to notable morphological alterations in HepG2 cells, such as cell shrinkage and rounding, which are indicative of apoptosis .
- Broad-Spectrum Activity : The compound has shown broad-spectrum activity against multiple cancer types, suggesting its potential as a lead compound for developing new anticancer therapies .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : It has been noted for potential antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment.
- Enzyme Inhibition : The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic potential in diseases beyond cancer .
Research Applications
This compound is utilized as a building block in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its structural versatility allows researchers to explore modifications that could enhance its biological activity or reduce toxicity.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-chloroquinazoline-5-carboxylate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves cyclization of substituted anthranilic acid derivatives followed by chlorination and esterification. Key steps include:
- Cyclization : Use a urea or thiourea derivative under acidic conditions to form the quinazoline core .
- Chlorination : Introduce chlorine at position 2 via nucleophilic substitution (e.g., POCl₃ as both solvent and reagent) .
- Esterification : Methyl ester formation at position 5 using methanol in the presence of a catalytic acid.
Purity Optimization : - Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted starting materials or dehalogenated species .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions. For example, the methyl ester group at position 5 shows a singlet at ~3.9 ppm (¹H) and a carbonyl signal at ~165 ppm (¹³C) . The chlorine at position 2 deshields adjacent protons, causing downfield shifts .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl).
- X-ray Crystallography : Resolve crystal structure to validate regiochemistry, as demonstrated in analogous quinazoline derivatives .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions : Keep under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group or chlorine displacement.
- Stability Monitoring :
Advanced: What strategies enhance regioselective substitution at the 2-chloro position?
Methodological Answer:
- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) requires careful ligand selection (e.g., SPhos for aryl aminations) to avoid competing reactions at the ester group .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic aromatic substitution .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor substitution at the 2-position due to higher electrophilicity, confirmed by DFT calculations .
Advanced: How can researchers design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with quinazoline-binding domains (e.g., EGFR tyrosine kinase) based on structural similarity to known inhibitors .
- Assay Design :
- Control Experiments : Include a non-chlorinated analog to isolate the chlorine’s electronic effects on activity.
Advanced: What computational approaches predict reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 1M17 for EGFR) to model ligand-protein interactions. Focus on hydrogen bonding with the carboxylate and halogen bonding with the chlorine .
- MD Simulations : Run 100 ns trajectories in explicit solvent to assess stability of docked poses and entropy contributions .
Advanced: How should contradictory data on solubility or reactivity be resolved?
Methodological Answer:
- Solubility Discrepancies :
- Reactivity Conflicts :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


